diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that features a pyrazole ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing groups, while reduction could produce simpler hydrocarbons .
Scientific Research Applications
Diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: Studied for their cytotoxic properties.
Uniqueness
Diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structural complexity and the presence of both pyrazole and pyridine rings make it a valuable compound for further study and development .
Properties
Molecular Formula |
C32H34N4O6S |
---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4-[3-[4-(dimethylsulfamoyl)phenyl]-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C32H34N4O6S/c1-7-18-41-31(37)27-21(3)33-22(4)28(32(38)42-19-8-2)29(27)26-20-36(24-12-10-9-11-13-24)34-30(26)23-14-16-25(17-15-23)43(39,40)35(5)6/h7-17,20,29,33H,1-2,18-19H2,3-6H3 |
InChI Key |
FHVUPMPTCQYHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)C(=O)OCC=C |
Origin of Product |
United States |
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